molecular formula C16H10ClN3O2S2 B2695710 Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862976-50-9

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2695710
CAS No.: 862976-50-9
M. Wt: 375.85
InChI Key: ZBUCDPVNBJXIQH-UHFFFAOYSA-N
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Description

Historical Development of Bis-Benzothiazole Derivatives

Bis-benzothiazole derivatives emerged as a structural class of interest in the late 20th century, driven by their synthetic versatility and biological potential. Early work focused on symmetric derivatives with alkyl or aromatic spacers, such as 2,2′-(butane-1,4-diyl)bis-6-amidiniumbenzothiazole, which demonstrated sub-nanomolar activity against Trypanosoma brucei. The 2010s saw expanded exploration of asymmetric variants, including head-to-head orientations for DNA minor groove binding, as exemplified by [6,6′-bibenzothiazole]-2,2′-diamine derivatives. Key milestones include:

  • 1990s : Development of cyclization processes for benzothiazole ring formation, enabling scalable synthesis.
  • 2000s : Discovery of bis-benzothiazoles as antiparasitic agents, with EC$$_{50}$$ values as low as 0.51 nM against bloodstream-form T. brucei.
  • 2010s : Structural optimization for anticancer applications, leveraging DNA interaction mechanisms.

The compound methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate represents a modern iteration, combining chloro and ester groups to enhance target affinity and pharmacokinetic properties.

Positioning Within the Benzothiazole Research Landscape

This derivative occupies a niche between classical antiparasitic bis-benzothiazoles and newer DNA-targeting agents. Its structural features distinguish it from prior analogs:

Feature Classical Bis-Benzothiazoles DNA-Targeting Derivatives This Compound
Spacer Aliphatic chains (C4–C6) Head-to-head benzothiazole linkage Amino bridge
Substituents Amidino groups Amine or methoxy groups Chloro, ester
Primary Application Antitrypanosomal Anticancer Dual potential

The amino bridge between benzothiazole units introduces conformational flexibility absent in earlier rigid spacers (e.g., cyclohexyl or ethenyl), while the 6-chloro and 6-carboxylate groups modulate electronic properties for enhanced DNA or protein interactions.

Significance in Medicinal Chemistry and Drug Discovery

Bis-benzothiazoles address two critical challenges in drug development:

  • Selectivity : The benzothiazole scaffold’s planar structure enables selective binding to parasitic kinetoplastid DNA or human topoisomerases, minimizing off-target effects.
  • ADME Optimization : Ester groups, as in this compound, improve solubility over purely aromatic analogs, addressing historical limitations of benzothiazoles like poor bioavailability.

For example, unsubstituted amidino bis-benzothiazoles exhibit >26,000-fold selectivity for T. brucei over mammalian cells, while amino-linked variants show comparable promise in preliminary DNA-binding assays.

Research Evolution and Current Scientific Focus

Recent advances emphasize three areas:

  • Synthetic Methodology : Acid-catalyzed cyclizations using polyphosphoric acid (PPA) or methanesulfonic acid enable efficient benzothiazole ring formation.
  • Targeted Delivery : Lysosomal sequestration in T. brucei via endocytosis highlights parasite-specific uptake mechanisms exploitable for selective drug delivery.
  • Multitarget Agents : Dual activity against Plasmodium falciparum and cancer cell lines suggests broad-spectrum potential for structurally optimized derivatives.

Current studies prioritize derivatives with balanced hydrophilicity and membrane permeability, leveraging ester prodrug strategies and halogen substituents for enhanced blood-brain barrier penetration.

Theoretical Framework for Benzothiazole-Based Molecular Design

The compound’s design reflects three principles:

  • Electronic Modulation : Chlorine’s electron-withdrawing effect stabilizes the benzothiazole ring, while the ester group introduces a hydrogen-bond acceptor for target interactions.
  • Conformational Dynamics : The amino linker allows adaptive binding to DNA minor grooves or enzyme active sites, as demonstrated in molecular dynamics simulations.
  • Bioisosteric Replacement : Substituting amidino groups with esters retains planar geometry while reducing cationic charge, mitigating toxicity risks associated with polycationic agents.

These principles guide ongoing optimization efforts to maximize therapeutic index and pharmacokinetic performance.

Properties

IUPAC Name

methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S2/c1-22-14(21)8-2-4-10-12(6-8)23-15(18-10)20-16-19-11-5-3-9(17)7-13(11)24-16/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUCDPVNBJXIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-1,3-benzothiazol-2-amine with methyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors equipped with precise temperature and pressure controls are used to ensure consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6-chloro-1,3-benzothiazol-2-amine with methyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. Solvents like dichloromethane or ethanol are often used, with hydrochloric acid as a catalyst to facilitate the reaction.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.

Biology

Research has indicated that methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exhibits promising biological activities:

Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The chloro substituent enhances its potency against these bacteria.

Antitumor Activity : The compound has demonstrated antitumor effects in vitro against various cancer cell lines, including ovarian and breast carcinoma. Mechanisms involve apoptosis induction and inhibition of cell proliferation .

Antiparasitic Activity : It has been evaluated for its effects on Leishmania and Trichomonas species. In vitro studies indicate effective inhibition of parasite growth with low toxicity towards human cells .

Medicinal Applications

The compound has been investigated for its medicinal properties:

Tuberculosis Treatment : Benzothiazole derivatives have shown anti-tubercular activity by targeting specific enzymes involved in the bacterial metabolism .

Analgesic and Anti-inflammatory Properties : The compound inhibits the biosynthesis of prostaglandins derived from arachidonic acid, contributing to its anti-inflammatory and analgesic effects .

Industrial Applications

In industry, this compound is utilized in the production of:

Dyes and Pigments : Its stability and versatility make it suitable for various applications in dye manufacturing.

Chemical Products : The compound serves as an intermediate in the synthesis of other chemical products due to its reactive nature .

Antimicrobial Efficacy

Research indicates that compounds with halogen substitutions exhibit enhanced antibacterial activity. This compound was tested against Staphylococcus aureus, showing significant inhibition at lower concentrations .

Antitumor Potential

In assays on human cancer cell lines (MCF-7 and MDA-MB-468), this compound exhibited a unique biphasic dose-response relationship independent of estrogen receptor status. This suggests a distinct mechanism of action worthy of further investigation .

Antiparasitic Studies

In vitro tests showed that this compound effectively inhibits the growth of Leishmania infantum while demonstrating low toxicity towards human monocytes .

Mechanism of Action

The mechanism by which Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents, ester groups, or bridging functionalities. The table below summarizes critical comparisons:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate Cl (6), NH (2), methyl ester (6) C₁₅H₉ClN₄O₂S₂ Potential kinase inhibition, antimicrobial
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate NH₂ (2), ethyl ester (6) C₁₀H₁₀N₂O₂S Intermediate in drug synthesis
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy (6), adamantyl-acetamide (2) C₂₀H₂₄N₂O₂S Crystallographic H-bonding motifs
6-Bromo-1,3-benzothiazol-2-amine Br (6), NH₂ (2) C₇H₅BrN₂S Crystal structure resolved
2-Aryl-5-(6’-chloro-1’,3’-benzothiazol-2-yl-amino)-1,3,4-thiadiazoles Cl (6), thiadiazole linkage Variable Antimicrobial agents

Key Observations :

  • Chlorine vs. Bromine Substituents : The 6-chloro substitution (target compound) enhances electronegativity and binding to biological targets compared to 6-bromo derivatives (). Bromine’s larger atomic radius may reduce solubility .
  • Ester Group Variations : Replacing the methyl ester (target compound) with an ethyl group () increases lipophilicity but may reduce metabolic stability due to slower esterase hydrolysis .
  • Methoxy vs. Chlorine : Methoxy-substituted analogues () exhibit stronger hydrogen-bonding capacity in crystal lattices but lower bioactivity due to reduced electrophilicity .
  • Bridging Functionality: Hydrazine-linked derivatives () show distinct spectral properties (e.g., IR peaks at 3301 cm⁻¹ for N–H) and enhanced antimicrobial activity compared to the target compound’s amino bridge .
Crystallographic and Spectroscopic Features
  • Crystal Packing : The adamantyl-substituted analogue () forms H-bonded dimers via N–H⋯N interactions, whereas the target compound’s methyl ester may promote C–H⋯O or π-π stacking due to its planar structure .
  • Spectral Data: The hydrazine derivative () shows a characteristic NHN peak at δ 7.0 ppm (¹H NMR), contrasting with the target compound’s amino proton resonance (likely δ 5–6 ppm) . IR spectra for thiadiazoles () confirm C=N stretches at ~1494 cm⁻¹, absent in the target compound .

Biological Activity

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring structure. Its IUPAC name is this compound, with the following molecular formula:

Property Value
Molecular FormulaC₁₆H₁₀ClN₃O₂S₂
CAS Number862976-50-9
SMILESCOC(=O)c(cc1)cc2c1nc(Nc1nc(ccc(Cl)c3)c3s1)s2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it exhibits:

  • Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the chloro substituent enhances its potency against these bacteria.
  • Antitumor Activity : this compound has demonstrated promising antitumor effects in vitro against several cancer cell lines, such as ovarian and breast carcinoma . The mechanism involves apoptosis induction and inhibition of cell proliferation.
  • Antiparasitic Activity : This compound has been evaluated for its effects on Leishmania and Trichomonas species. In vitro studies indicate that it may inhibit the growth of these parasites effectively .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives, including this compound. Below is a summary of key findings:

1. Antimicrobial Efficacy

A study involving various benzothiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity. The compound was tested against S. aureus, showing significant inhibition at lower concentrations .

2. Antitumor Potential

In a series of assays conducted on multiple human cancer cell lines (MCF-7 and MDA-MB-468), the compound exhibited a biphasic dose-response relationship, suggesting a unique mechanism of action that is independent of estrogen receptor status .

3. Antiparasitic Studies

Research indicated that this compound displayed effective antiparasitic activity against Leishmania infantum. In vitro tests showed low toxicity towards human monocytes while effectively inhibiting parasite growth .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other benzothiazole derivatives:

Compound Activity
BenzothiazoleGeneral antimicrobial properties
2-Amino-benzothiazole derivativesAntitumor activity
6-Nitro-benzothiazolesAntimalarial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 6-chloro-2-aminobenzothiazole derivatives and activated carboxylic acid intermediates. For example, phosphorous oxychloride (POCl₃) is often used to activate carboxyl groups for nucleophilic substitution, as demonstrated in the synthesis of analogous benzothiazole-thiosemicarbazides . Refluxing in chloroform or ethanol with catalytic imidazole derivatives (e.g., 1-(1-adamantylacetyl)-1H-imidazole) can improve coupling efficiency, though yields may vary (22% in one study) depending on solvent polarity and temperature .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns (e.g., triclinic P1 space group with H-bonded dimers) .
  • ¹H NMR (500 MHz, DMSO-d₆) identifies aromatic protons and substituent environments (e.g., δ 7.01–7.73 ppm for benzothiazole protons) .
  • IR spectroscopy detects functional groups (e.g., ν ~1668 cm⁻¹ for amide C=O stretch) .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (e.g., C, H, N content within ±0.4% of theoretical values) . Crystallization from ethanol/water mixtures (80% EtOH) is a standard purification step to remove unreacted starting materials .

Advanced Research Questions

Q. What strategies optimize regioselectivity in benzothiazole-aminobenzothiazole coupling reactions?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Substituents at the 6-position of benzothiazole (e.g., chloro or methoxy groups) direct coupling to the 2-amino position via resonance stabilization. Using bulky acylating agents (e.g., adamantylacetyl derivatives) minimizes side reactions by sterically shielding non-target sites . Computational modeling (DFT) of transition states can predict regioselectivity trends .

Q. How do intermolecular interactions (e.g., hydrogen bonding, S⋯S contacts) influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray studies reveal that H-bonded dimers (N–H⋯N, ~3.0 Å) and non-classical C–H⋯O interactions (~3.6 Å) stabilize the crystal lattice. Attractive S⋯S interactions (3.62 Å) further enhance packing density along specific crystallographic axes (e.g., [100] direction) . These interactions are critical for predicting solubility and crystallinity in formulation studies.

Q. How can contradictory antimicrobial activity data for benzothiazole derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., broth microdilution vs. disk diffusion). For example, fluoro/chloro-substituted benzothiazoles show variable MIC values against S. aureus depending on solvent (DMSO vs. water) due to solubility differences . Standardizing protocols (CLSI guidelines) and using molecular docking to correlate substituent effects with target binding (e.g., bacterial enzyme inhibition) can clarify structure-activity relationships .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

  • Methodological Answer : ADMET prediction tools (e.g., SwissADME) analyze logP (lipophilicity), H-bond donors/acceptors, and polar surface area to estimate bioavailability. For example, the methoxy group at position 6 reduces metabolic degradation by cytochrome P450 enzymes, as modeled via molecular dynamics simulations .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for chloro-benzothiazoles, while others show limited efficacy?

  • Methodological Answer : Activity depends on bacterial strain-specific resistance mechanisms. For instance, Gram-negative bacteria with efflux pumps (e.g., E. coli AcrAB-TolC) may expel chloro-benzothiazoles, reducing observed activity. Synergistic studies with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) can validate this hypothesis . Additionally, substituent positioning (e.g., 6-chloro vs. 7-chloro) alters membrane permeability, as shown in QSAR models .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives from ester cleavage). For thermal stability, use TGA-DSC to determine decomposition temperatures (~485–486 K for related benzothiazoles) .

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